
pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry and Properties of Heterocyclic Compounds
Research on compounds containing heterocyclic structures like pyridine, imidazole, and carbamate highlights their significant variability in chemistry and properties. These compounds are studied for their preparation procedures, properties, and complexation with metals, demonstrating their versatility in spectroscopy, structures, magnetic properties, and biological activity (Boča, Jameson, & Linert, 2011).
Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from imidazole and pyridine, are pivotal in organic synthesis, catalysis, and drug development due to their unique functionalities. These compounds serve as versatile synthetic intermediates and possess notable biological importance, highlighting their potential in medicinal applications and as catalysts in asymmetric synthesis (Dongli Li et al., 2019).
Anticancer and Antimicrobial Applications
Imidazopyridines, a class of fused heterocycles, exhibit a broad spectrum of pharmacological activities. Their potential as antibacterial agents against multi-drug resistant infections underscores the importance of structural modification to enhance their therapeutic efficacy (Sanapalli et al., 2022). Similarly, pyridine-based Cu(II) complexes are explored for their anticancer potency, emphasizing the role of metal complexation in augmenting the biological activities of organic compounds (Alshamrani, 2023).
Optoelectronic Materials
The integration of heterocyclic compounds like quinazolines and pyrimidines into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These compounds are utilized in the development of luminescent elements, photoelectric conversion elements, and organic light-emitting diodes (OLEDs), showcasing their potential in the field of material science (Lipunova et al., 2018).
Corrosion Inhibition
Quinoline derivatives are recognized for their effectiveness as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them suitable for protecting metals against corrosion, further exemplifying the practical applications of heterocyclic compounds in industrial settings (Verma, Quraishi, & Ebenso, 2020).
特性
IUPAC Name |
pyridin-2-ylmethyl N-[2-(2-imidazol-1-ylethoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-14(21-11-13-3-1-2-4-16-13)17-6-9-20-10-8-18-7-5-15-12-18/h1-5,7,12H,6,8-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBHYKCVKWJRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC(=O)NCCOCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2730213.png)


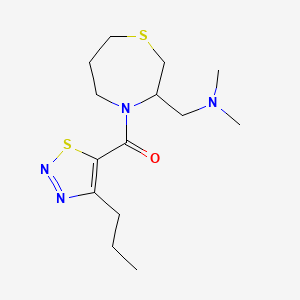
![2-Chloro-1-[2-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B2730217.png)
![Tert-butyl 1-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate](/img/structure/B2730219.png)
![5-(Tert-butyl)-7-chloro-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2730220.png)
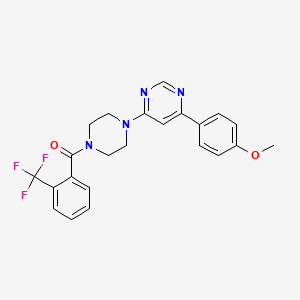
![1-(3-chloro-4-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730222.png)
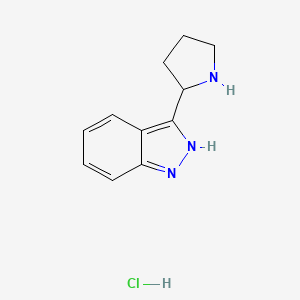
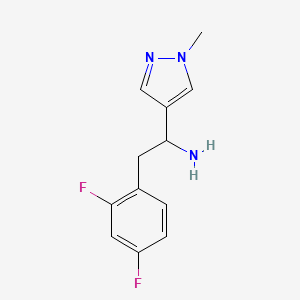
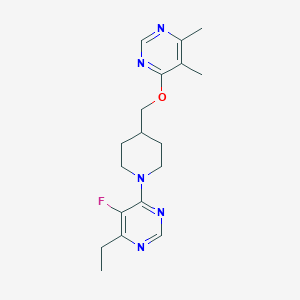
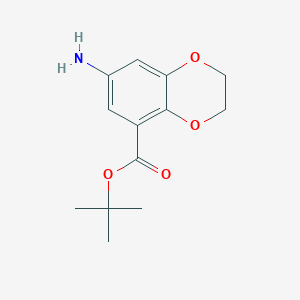
![N-(benzo[d]thiazol-2-yl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2730232.png)
